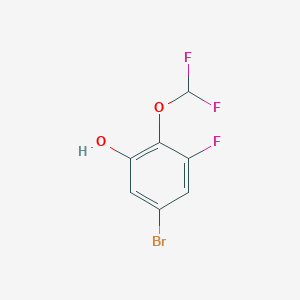

5-Bromo-2-difluoromethoxy-3-fluorophenol

Description

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZJFBVZTLJIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)OC(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a valuable building block in medicinal chemistry and drug discovery. The document outlines a plausible and efficient synthetic pathway, complete with detailed experimental protocols for key transformations, and summarizes quantitative data in structured tables for clarity and comparative analysis.

Introduction

This compound is a highly functionalized aromatic compound. The presence of a bromine atom allows for further structural modifications via cross-coupling reactions. The difluoromethoxy group, a bioisostere of a hydroxyl or methoxy group, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The fluorine substituent can further modulate the electronic properties and bioavailability of the final molecule. This unique combination of functionalities makes the target molecule a key intermediate for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway

The most strategic and plausible synthetic route to this compound commences with a suitably substituted aniline precursor, which is then converted to the target phenol via a diazotization-hydrolysis reaction. This approach offers a convergent and efficient synthesis. The overall workflow is depicted in the following diagram.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the proposed synthetic pathway. The protocols are based on established methodologies for analogous transformations.

Step 1: Synthesis of 5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene

This step involves a nucleophilic aromatic substitution reaction on a commercially available starting material.

-

Reaction: Nucleophilic Aromatic Substitution (Difluoromethoxylation)

-

Starting Material: 1-Bromo-2,4-difluoro-5-nitrobenzene

-

Reagents: Sodium chlorodifluoroacetate, Potassium Carbonate, N,N-Dimethylformamide (DMF)

-

Protocol:

-

To a stirred solution of 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add sodium chlorodifluoroacetate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene.

-

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-2,4-difluoro-5-nitrobenzene | [1][2] |

| Reagent | Sodium chlorodifluoroacetate | [3][4] |

| Solvent | N,N-Dimethylformamide (DMF) | [3] |

| Base | Potassium Carbonate | [5] |

| Temperature | 100-120 °C | [3][6] |

| Reaction Time | 4-6 hours | N/A |

| Typical Yield | 60-80% | N/A |

Table 1: Reaction parameters for the synthesis of 5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene.

Step 2: Synthesis of 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline

The nitro group of the intermediate is reduced to an amine in this step.

-

Reaction: Nitro Group Reduction

-

Starting Material: 5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene

-

Reagents: Iron powder, Ammonium chloride, Ethanol, Water

-

Protocol:

-

To a suspension of 5-bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-bromo-2-(difluoromethoxy)-3-fluoroaniline. This product is often used in the next step without further purification.

-

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene | N/A |

| Reducing Agent | Iron powder | [7] |

| Catalyst | Ammonium chloride | [7] |

| Solvent | Ethanol/Water | [7] |

| Temperature | Reflux | [7] |

| Reaction Time | 2-4 hours | N/A |

| Typical Yield | 85-95% | [7] |

Table 2: Reaction parameters for the synthesis of 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline.

Step 3: Synthesis of this compound

The final step involves the conversion of the aniline to the target phenol via a Sandmeyer-type reaction.

-

Reaction: Diazotization and Hydrolysis

-

Starting Material: 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline

-

Reagents: Sodium nitrite, Sulfuric acid, Water

-

Protocol:

-

Dissolve 5-bromo-2-(difluoromethoxy)-3-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C with stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, heat a solution of aqueous sulfuric acid to 100-110 °C.

-

Add the cold diazonium salt solution dropwise to the hot sulfuric acid solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline | [8] |

| Diazotizing Agent | Sodium nitrite | [9][10] |

| Acid | Sulfuric acid | [9] |

| Hydrolysis Temperature | 100-110 °C | [9] |

| Reaction Time | 1-2 hours | N/A |

| Typical Yield | 50-70% | N/A |

Table 3: Reaction parameters for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Bromo-2,4-difluoro-5-nitrobenzene | C₆H₂BrF₂NO₂ | 237.99 | White to light yellow solid |

| 5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene | C₇H₃BrF₃NO₃ | 290.00 | Yellow oil or solid |

| 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline | C₇H₅BrF₃NO | 260.02 | Off-white to brown solid |

| This compound | C₇H₄BrF₃O₂ | 261.01 | White to off-white solid |

Table 4: Physicochemical properties of key compounds in the synthesis.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of this compound. The described pathway utilizes readily available starting materials and employs well-established chemical transformations. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis of this important building block for the discovery of new and improved therapeutic agents.

References

- 1. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE | 345-24-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 8. 1980049-10-2|5-Bromo-2-(difluoromethoxy)-3-fluoroaniline|BLD Pharm [bldpharm.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a novel halogenated phenol derivative. Due to the absence of specific literature on this compound, this document outlines a predictive characterization based on analogous structures and established analytical methodologies. It includes a proposed synthetic pathway, detailed experimental protocols for synthesis and analysis, and predicted analytical data. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of novel fluorinated aromatic compounds in fields such as medicinal chemistry and materials science.

Introduction

Halogenated phenols are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine and a difluoromethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound combines these features, making it a potentially valuable building block for drug discovery and development. This guide details the probable synthetic route and the expected analytical characterization of this compound.

Proposed Synthesis

The synthesis of this compound is most likely achieved through the difluoromethylation of a suitable precursor, 5-bromo-3-fluorophenol. Several methods for the synthesis of aryl difluoromethyl ethers have been reported, often involving the reaction of a phenol with a difluorocarbene source or a difluoromethylating agent.

A plausible synthetic approach involves the reaction of 5-bromo-3-fluorophenol with a difluoromethylating agent such as difluoromethyltriflate (HCF₂OTf) in the presence of a base.[1] This method is known for its broad functional group tolerance and mild reaction conditions.

dot

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

5-Bromo-3-fluorophenol

-

Potassium hydroxide (KOH)

-

Difluoromethyltriflate (HCF₂OTf)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 5-bromo-3-fluorophenol (1.0 eq) in a mixture of acetonitrile and water at room temperature, add potassium hydroxide (2.0 eq).

-

Stir the mixture until the phenol is fully dissolved and has formed the corresponding phenoxide.

-

Add difluoromethyltriflate (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Analytical Characterization

The purified product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectral data for this compound based on the analysis of structurally similar compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₄BrF₃O₂ |

| Molecular Weight | 275.01 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CDCl₃, Methanol) |

Predicted NMR Spectroscopic Data

The chemical shifts are predicted for a spectrum recorded in CDCl₃.

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.3 | m | 2H | Ar-H |

| ~ 6.6 | t, JHF ≈ 72 Hz | 1H | OCF₂H |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 (d) | C -F |

| ~ 140 - 145 | C -Br |

| ~ 130 - 135 | C -ODifluoromethoxy |

| ~ 115 - 125 (m) | Ar-C H |

| ~ 110 - 115 (t, JCF ≈ 260 Hz) | OC F₂H |

¹⁹F NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -80 to -90 | d, JHF ≈ 72 Hz | OCF₂H |

| ~ -110 to -120 | s | Ar-F |

Note: The ¹⁹F NMR chemical shifts of single fluorine substituents on a phenyl ring typically appear around -115 ppm.[2]

Predicted Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS):

| Ion | Calculated m/z |

| [M+H]⁺ | 274.9481 |

| [M-H]⁻ | 272.9325 |

Electron Ionization Mass Spectrometry (EI-MS):

The fragmentation pattern in EI-MS is expected to show characteristic losses. The loss of the difluorocarbene (:CF₂) from the molecular ion is a common fragmentation pathway for difluoromethoxy-containing compounds.[3]

| m/z | Proposed Fragment |

| 274/276 | [M]⁺ (isotopic pattern for Br) |

| 224/226 | [M - :CF₂]⁺ |

| 195/197 | [M - Br]⁺ |

Logical Relationships in Characterization

The characterization of this compound follows a logical workflow to confirm the structure and purity of the synthesized compound.

dotdot graph Characterization_Logic { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11];

// Node Definitions A [label="Synthesized Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Purification", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Purity Assessment\n(e.g., HPLC, GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Structural Elucidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="¹H, ¹³C, ¹⁹F NMR", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Mass Spectrometry (HRMS, EI-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Confirmed Structure and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; B -> D; D -> E; D -> F; C -> G; E -> G; F -> G; }

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2,3-difluorophenol, an Analog of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Disclaimer: Extensive searches for the physicochemical properties, experimental protocols, and biological data for "5-Bromo-2-difluoromethoxy-3-fluorophenol" did not yield any specific information. This suggests that the compound is not well-documented in publicly accessible scientific literature or commercial databases. This guide therefore provides a detailed overview of a structurally similar and commercially available compound, 5-Bromo-2,3-difluorophenol (CAS No: 186590-26-1) . This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with related halogenated phenols.

Physicochemical Properties of 5-Bromo-2,3-difluorophenol

The following table summarizes the key physicochemical properties of 5-Bromo-2,3-difluorophenol. This data is essential for understanding its behavior in various experimental and development settings.

| Property | Value | Source |

| CAS Number | 186590-26-1 | [1][2][3] |

| Molecular Formula | C₆H₃BrF₂O | [1][2] |

| Molecular Weight | 208.99 g/mol | [1][4] |

| Appearance | Clear colorless to pale yellow liquid or white to pale yellow crystalline powder | [2][4] |

| Boiling Point | 65-66 °C at 0.1 mmHg | [4] |

| Melting Point | 78-82 °C | [4] |

| Density | ~1.85 g/cm³ | [4] |

| Refractive Index | 1.5365-1.5415 @ 20 °C | [2] |

| Solubility | Soluble in ethanol, acetone, and DMF; slightly soluble in water. | [4] |

| InChI Key | QAHCQGXGAYRHHW-UHFFFAOYSA-N | [2] |

| SMILES | OC1=CC(Br)=CC(F)=C1F | [2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2,3-difluorophenol was not found, the general synthesis of similar halogenated phenols involves key steps such as halogenation and fluorination. The synthesis of 5-bromo-2-fluorophenol from 1-bromo-4-fluorobenzene provides a representative example of the synthetic strategy.

A general workflow for the synthesis of a brominated and fluorinated phenol can be visualized as follows:

References

In-depth Technical Guide on 5-Bromo-2-difluoromethoxy-3-fluorophenol

A comprehensive review of the chemical properties, synthesis, and potential applications of 5-Bromo-2-difluoromethoxy-3-fluorophenol could not be completed as a definitive CAS number for this specific chemical structure could not be identified in publicly available databases.

Extensive searches for "this compound" and its potential variations did not yield a specific Chemical Abstracts Service (CAS) number. The CAS number is a unique identifier crucial for retrieving accurate and specific data regarding a chemical substance, including its properties, synthesis protocols, and any associated biological or chemical pathway information.

While the requested guide cannot be provided due to the lack of a registered CAS number for the target compound, this report provides information on structurally similar compounds that were identified during the search process. This information is intended to provide context and may be useful for comparative analysis. However, it is important to note that the data presented below does not pertain to this compound.

Analysis of Structurally Related Compounds

The following table summarizes the CAS numbers and key information for compounds with structural similarities to the requested chemical.

| Compound Name | CAS Number | Molecular Formula | Key Distinctions from Target Compound |

| 5-Bromo-2,3-difluorophenol | 186590-26-1 | C₆H₃BrF₂O | Lacks the difluoromethoxy group and has a fluorine atom in place of the difluoromethoxy group. |

| 5-Bromo-3-fluorophenol | 433939-27-6 | C₆H₄BrFO | Lacks the difluoromethoxy group and the fluorine at the 2-position. |

| 5-Bromo-3-chloro-2-fluorophenol | 1305322-97-7 | C₆H₃BrClFO | Contains a chlorine atom instead of a difluoromethoxy group. |

Potential Synthesis and Research Pathways

The synthesis of novel fluorinated phenols often involves multi-step processes. Should "this compound" be a novel compound, its synthesis might theoretically proceed through the following generalized workflow. This diagram is a hypothetical representation and not based on established experimental protocol for the specific target compound.

Caption: A hypothetical workflow for the synthesis of a polysubstituted phenol.

Conclusion and Recommendations for Further Investigation

The inability to locate a CAS number for this compound suggests that this compound may be a novel chemical entity that has not been registered or is not widely reported in scientific literature or commercial databases.

For researchers, scientists, and drug development professionals interested in this specific molecule, the following steps are recommended:

-

Verify the Chemical Name and Structure: Double-check the accuracy of the chemical name and its corresponding structure to ensure there are no typographical errors.

-

Consult Specialized Chemical Databases: A more in-depth search of specialized chemical synthesis or patent databases may be necessary.

-

Novel Compound Synthesis: If the compound is indeed novel, its synthesis and characterization would be the first step in any research or development endeavor.

Without a confirmed CAS number and the associated body of research, it is not possible to provide the detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as originally requested. The information provided on related compounds is for contextual purposes only and should not be used as a substitute for data on the specific target compound.

Spectroscopic Analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-2-difluoromethoxy-3-fluorophenol. These predictions are derived from the analysis of analogous brominated, fluorinated, and difluoromethoxy-substituted phenolic compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.0 - 7.3 | m | - | Ar-H |

| ~ 6.8 - 7.1 | m | - | Ar-H |

| ~ 5.0 - 6.0 | br s | - | OH |

| ~ 6.5 - 7.5 | t | ~ 70 - 75 | OCH F₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 150 - 155 | d | ~ 240 - 250 (JCF) | C -F |

| ~ 145 - 150 | d | ~ 10 - 15 (JCCF) | C -ODifluoromethoxy |

| ~ 115 - 125 | t | ~ 280 - 290 (JCF) | OC F₂ |

| ~ 110 - 120 | s | - | C -Br |

| ~ 110 - 130 | m | - | Ar-C H |

| ~ 105 - 115 | m | - | Ar-C H |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -80 to -100 | d | ~ 70 - 75 (JHF) | OCF ₂ |

| ~ -120 to -140 | s | - | Ar-F |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 255.94 | Based on isotopic masses of C₇H₄BrF₃O₂ |

| [M+2]⁺ | 257.94 | Presence of Bromine isotope (⁸¹Br) |

Table 5: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch |

| 1250 - 1000 | Strong | C-O stretch and C-F stretch (Ar-F, OCF₂) |

| 800 - 600 | Medium-Strong | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -50 to -250 ppm (can be adjusted based on initial findings).

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Reference: An external reference such as CFCl₃ (δ 0.00 ppm) or an internal reference can be used.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a GC-MS (for volatile compounds) or LC-MS with an appropriate ionization source (e.g., ESI, APCI).

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Filter the solution through a 0.22 µm syringe filter.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

An In-depth Technical Guide to 5-Bromo-2-difluoromethoxy-3-fluorophenol: Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a compound of interest in medicinal chemistry and drug development. Due to the absence of direct experimental data in the public domain, this document presents a plausible synthetic route and predicted Nuclear Magnetic Resonance (NMR) spectroscopic data. The information herein is extrapolated from established chemical principles and data from structurally analogous compounds, offering a robust resource for researchers working with halogenated and difluoromethoxylated phenols.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts and coupling constants observed in similar molecules. The spectra are predicted for a solution in deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.15 | dd | J(H,F) ≈ 8.0, J(H,H) ≈ 2.0 | H-6 |

| ~ 6.95 | d | J(H,H) ≈ 2.0 | H-4 |

| ~ 6.50 | t | J(H,F) = 73.0 | -OCHF₂ |

| ~ 5.80 | s (br) | - | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 155.0 | d | J(C,F) ≈ 245.0 | C-3 |

| ~ 145.0 | d | J(C,F) ≈ 10.0 | C-1 |

| ~ 138.0 | d | J(C,F) ≈ 15.0 | C-2 |

| ~ 125.0 | s | C-6 | |

| ~ 118.0 | d | J(C,F) ≈ 3.0 | C-4 |

| ~ 115.0 | t | J(C,F) = 260.0 | -OCHF₂ |

| ~ 110.0 | s | C-5 |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -85.0 | d | J(F,H) = 73.0 | -OCHF₂ |

| ~ -130.0 | s | Ar-F |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound starting from 3-fluorophenol is outlined below. The synthesis involves two key steps: electrophilic bromination and subsequent difluoromethylation.

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 5-Bromo-2-difluoromethoxy-3-fluorophenol

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a compound of interest in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its expected mass spectral behavior and a framework for its analytical characterization.

Introduction

This compound is a halogenated aromatic compound with potential applications in various fields due to its unique substitution pattern. Understanding its molecular structure and fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the predicted mass spectral data, proposes a logical experimental workflow, and details a plausible fragmentation pathway based on the analysis of structurally related compounds and fundamental principles of mass spectrometry.

Predicted Mass Spectral Data

While direct experimental mass spectrometry data for this compound is not widely available in the public domain, we can predict its key mass spectral features. The molecular formula of the compound is C₇H₄BrF₃O₂. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da.

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₇H₄BrF₃O₂ | |

| Exact Mass (⁷⁹Br) | 275.9355 | Monoisotopic mass |

| Exact Mass (⁸¹Br) | 277.9335 | |

| Molecular Weight | 276.01 | Average molecular weight |

| Predicted M+ Isotopic Pattern | m/z 276 and 278 | In approximately 1:1 ratio |

| Predicted Key Fragments | [M-CHF₂]⁺, [M-Br]⁺, [M-CO]⁺ | Further fragmentation is expected |

Experimental Protocols for Mass Spectrometric Analysis

A robust analytical method for this compound would typically involve high-resolution mass spectrometry to confirm the elemental composition of the parent ion and its fragments.

A. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

B. Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds. Atmospheric pressure chemical ionization (APCI) could also be explored.

-

Ionization Mode: Negative Ion Mode ([M-H]⁻)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain detailed structural information.

-

Mass Range: m/z 50-500

Data Analysis Workflow

The following workflow outlines the steps for analyzing the mass spectrometry data of this compound.

Caption: Mass Spectrometry Data Analysis Workflow.

Proposed Fragmentation Pathway

The fragmentation of this compound in the gas phase is expected to proceed through several key pathways, initiated by the loss of the acidic phenolic proton in negative ion mode.

Caption: Proposed Fragmentation Pathway.

The initial deprotonated molecule [M-H]⁻ is expected to undergo fragmentation through several key pathways:

-

Loss of the difluoromethyl radical (•CHF₂): The C-O bond of the difluoromethoxy group is relatively labile and can cleave, leading to a significant fragment.

-

Loss of the bromine radical (•Br): The C-Br bond is also susceptible to cleavage, resulting in a debrominated fragment.

-

Loss of carbon monoxide (CO): Phenolic compounds can undergo ring cleavage with the loss of CO.

Further fragmentation of these primary product ions would lead to a more complex MS/MS spectrum, providing detailed structural information.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. While experimental data is needed for definitive confirmation, the proposed methodologies, expected data, and fragmentation pathways offer a solid starting point for researchers. The use of high-resolution mass spectrometry in conjunction with tandem MS experiments will be instrumental in the unequivocal identification and characterization of this and related novel compounds.

Crystal Structure of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 5-Bromo-2-difluoromethoxy-3-fluorophenol. Despite a comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), no publically available experimental data on the crystal structure of this specific compound has been found. This document outlines the current lack of information and the implications for researchers and professionals in drug development.

Introduction

This compound is a halogenated phenol derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a fluorine atom, and a difluoromethoxy group on the phenol ring suggests that this molecule may exhibit unique electronic and steric properties, influencing its intermolecular interactions and, consequently, its solid-state packing and crystal structure. Understanding the crystal structure is paramount for predicting its physical properties, such as solubility and melting point, and for designing new molecules with desired functionalities.

Current State of Knowledge

As of the date of this publication, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Searches of prominent chemical and crystallographic databases have not yielded any crystallographic information files (CIFs) or associated structural data. While information exists for structurally related compounds, such as various bromo- and fluoro-substituted phenols, this data is not sufficient to definitively predict the crystal packing and intermolecular interactions of the title compound.

Predicted Molecular Geometry and Potential Intermolecular Interactions

In the absence of experimental data, computational modeling could provide insights into the likely molecular geometry and potential for intermolecular interactions. It is anticipated that the phenol ring will be planar, with the substituent groups lying in or close to the plane of the ring.

The key functional groups that would govern intermolecular interactions in the solid state are:

-

Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of strong hydrogen bonding networks.

-

Bromine Atom (-Br): Can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

-

Fluorine Atom (-F): Can act as a weak hydrogen bond acceptor.

-

Difluoromethoxy Group (-OCHF₂): The fluorine atoms in this group can also act as weak hydrogen bond acceptors.

The interplay of these potential interactions—hydrogen bonding, halogen bonding, and weaker van der Waals forces—would determine the overall crystal packing.

Experimental Workflow for Crystal Structure Determination

For researchers interested in determining the crystal structure of this compound, the following general experimental workflow would be necessary.

Conclusion and Future Outlook

There is currently no publicly available experimental data on the crystal structure of this compound. The synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound would be a valuable contribution to the field of structural chemistry. Such data would provide crucial insights into its solid-state behavior and guide the future design of related molecules for various applications in drug discovery and materials science. Researchers are encouraged to pursue the experimental determination of this crystal structure and to deposit the resulting data in public repositories to advance scientific knowledge.

Purification of 5-Bromo-2-difluoromethoxy-3-fluorophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, peer-reviewed purification protocols specifically for 5-bromo-2-difluoromethoxy-3-fluorophenol are not extensively available in public literature. The methodologies presented in this guide are derived from established purification techniques for structurally analogous compounds, such as other halogenated and substituted phenols. These protocols are intended to serve as a robust starting point and will likely require optimization for the specific impurity profile of the crude material.

Introduction

This compound is a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. Achieving high purity of this compound is critical for obtaining reliable experimental data and for its use in further synthetic steps. This guide provides a comprehensive overview of potential purification strategies, focusing on silica gel chromatography and recrystallization, which are standard and effective methods for compounds of this class. Additionally, this document outlines analytical techniques for the crucial assessment of final product purity.

Core Purification Methodologies

The selection of an appropriate purification strategy is contingent upon the scale of the purification and the nature of the impurities present in the crude product. In many cases, a multi-step approach combining chromatographic and crystallization techniques will yield the highest purity.

Silica Gel Chromatography

Silica gel chromatography is a fundamental purification technique that separates compounds based on their polarity. For a moderately polar molecule like this compound, normal-phase flash column chromatography is a highly effective method for removing both more polar and less polar impurities.

Experimental Protocol: Flash Column Chromatography

Objective: To achieve baseline separation of the target compound from synthetic byproducts and unreacted starting materials.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexanes or Heptanes (non-polar solvent)

-

Ethyl Acetate (polar solvent)

-

Dichloromethane (for sample loading, optional)

-

Chromatography column, collection vessels, and a compressed air source

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Solvent System Selection: Determine an appropriate eluent system using TLC. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound is ideal.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pack the column with the slurry, ensuring a homogenous and air-free stationary phase.

-

Sample Loading: Dissolve the crude compound in a minimal volume of a suitable solvent, such as dichloromethane. For compounds with limited solubility, a dry-loading technique, where the crude material is pre-adsorbed onto a small amount of silica gel, is recommended.

-

Elution: Start the elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the eluent polarity (gradient elution) to facilitate the separation of compounds with differing polarities.

-

Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC. Combine the fractions containing the pure product and remove the solvent in vacuo.

Table 1: Suggested Parameters for Silica Gel Chromatography

| Parameter | Recommended Value/Range | Justification |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for high-resolution flash chromatography of small organic molecules. |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient | A versatile and widely used solvent system for compounds of intermediate polarity. |

| Gradient Profile | 2% to 30% Ethyl Acetate | A gradual increase in polarity allows for the effective separation of a broad range of impurities. |

| Detection Method | TLC with UV visualization (254 nm) | The aromatic nature of the compound allows for easy detection under UV light. |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated solution cools, the compound crystallizes, leaving impurities behind in the solution.

Experimental Protocol: Recrystallization

Objective: To obtain a highly crystalline and pure form of this compound.

Materials:

-

Partially purified this compound

-

Appropriate recrystallization solvent or solvent system

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and vacuum filtration apparatus

Procedure:

-

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For halogenated phenols, solvent systems such as hexanes/dichloromethane or toluene are often effective.

-

Dissolution: In an Erlenmeyer flask, dissolve the solid in the minimum amount of boiling solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 2: Potential Solvents for Recrystallization of Halogenated Phenols

| Solvent/Solvent System | Rationale for Use |

| Hexanes/Dichloromethane | A good choice for compounds of intermediate polarity, offering a wide range of solubility profiles. |

| Toluene | Often effective for aromatic compounds due to favorable pi-stacking interactions. |

| Ethanol/Water | A common polar protic/polar aprotic system where the compound is soluble in ethanol and insoluble in water. |

| Heptane/Ethyl Acetate | A versatile non-polar/polar aprotic mixture suitable for a wide range of organic compounds. |

Assessment of Purity

Post-purification analysis is essential to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a sample. Reversed-phase HPLC is the most common mode for analyzing compounds of this type.

Table 3: Generic HPLC Parameters for Purity Analysis

| Parameter | Recommended Conditions | Justification |

| Column | C18, 5 µm particle size | The standard for reversed-phase chromatography, offering good retention and separation of moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | A common mobile phase for acidic compounds like phenols, providing good peak shape and resolution. |

| Detection | UV at 254 nm | The aromatic ring of the compound will absorb strongly in the UV region. |

| Target Purity | >98% | A typical requirement for compounds used in drug development and advanced research. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for structural confirmation and for identifying the presence of any remaining impurities. The absence of extraneous peaks in the spectra is a strong indicator of high purity.

Process Visualization

The following diagrams provide a visual representation of the purification and analytical workflows.

Caption: A typical multi-step purification workflow.

Caption: Workflow for the analytical confirmation of purity.

Stability and Storage of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-difluoromethoxy-3-fluorophenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes information from studies on structurally related halogenated phenols and provides general protocols for stability testing based on established regulatory guidelines.

General Stability Profile

This compound is a complex molecule with several functional groups that influence its stability: a phenolic hydroxyl group, a bromine atom, a fluorine atom, and a difluoromethoxy group. Each of these can be susceptible to degradation under certain conditions.

-

Phenolic Hydroxyl Group: Phenols are generally susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

-

Halogen Substituents (Bromo and Fluoro): The carbon-halogen bonds exhibit varying stability. The carbon-fluorine bond is generally strong and stable, while the carbon-bromine bond is more susceptible to cleavage, particularly under photolytic conditions.

-

Difluoromethoxy Group: The difluoromethoxy group is an electron-withdrawing group that can influence the reactivity of the aromatic ring. Studies on similar compounds suggest that this group may increase the susceptibility of adjacent functionalities to hydrolysis.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for halogenated phenols:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. | Minimizes thermal degradation and potential side reactions. |

| Light | Protect from light. Store in an amber or opaque container. | Prevents photolytic degradation, which can lead to dehalogenation and other reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation of the phenolic group. |

| Moisture | Store in a dry environment. Use a well-sealed container. | Prevents hydrolysis, which may be a concern due to the presence of the difluoromethoxy group. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and metals. | Avoids chemical reactions that could degrade the compound. |

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions.

Figure 1: Potential degradation pathways of this compound under various stress conditions.

Quantitative Stability Data

Specific quantitative stability data for this compound is scarce. However, a study on a structurally related compound, 2-difluoromethoxy-substituted sulfamate, indicated increased susceptibility to hydrolysis compared to its methoxy analog. This suggests that the difluoromethoxy group may enhance the rate of hydrolytic degradation.

Further forced degradation studies are necessary to establish a comprehensive quantitative stability profile for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following is a general experimental protocol for conducting forced degradation studies on this compound.

A Theoretical and Computational Analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Methodological Whitepaper

Disclaimer: As of late 2025, specific theoretical studies on 5-Bromo-2-difluoromethoxy-3-fluorophenol are not available in the public domain. This technical guide therefore outlines a comprehensive and standard methodological approach for the computational analysis of this molecule, providing a framework for future research. The data presented herein is hypothetical and representative of what such a study would yield.

Abstract

This whitepaper presents a detailed theoretical framework for the computational investigation of this compound, a novel halogenated phenolic compound. Given the increasing interest in fluorinated organic molecules in medicinal chemistry and materials science, a thorough understanding of their electronic structure, stability, and potential reactivity is paramount. This guide details standard computational protocols, from geometry optimization and vibrational analysis using Density Functional Theory (DFT) to the exploration of molecular orbital properties. The objective is to provide researchers, scientists, and drug development professionals with a robust workflow for the in-silico characterization of this and similar molecules. All presented data is illustrative, and the methodologies can be directly applied to generate precise results.

Introduction

Halogenated phenols are a class of compounds with significant industrial and pharmaceutical applications. The introduction of fluorine and bromine atoms, along with a difluoromethoxy group, into a phenol scaffold can dramatically alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. This compound presents a unique combination of substituents that warrants a detailed theoretical investigation to elucidate its structural and electronic characteristics.

Computational chemistry provides a powerful, non-destructive means to predict molecular properties. Techniques such as Density Functional Theory (DFT) allow for the accurate calculation of geometric parameters, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting the molecule's reactivity, stability, and potential interactions with biological targets.

This guide outlines the logical workflow for such a theoretical study, presents hypothetical data in a structured format, and provides the necessary protocols for researchers to undertake this analysis.

Computational Workflow

A typical computational analysis of a novel small molecule follows a structured, multi-step process to ensure accuracy and a comprehensive understanding of its properties. The workflow begins with the initial structure, proceeds through optimization and verification, and culminates in the analysis of its electronic properties.

Figure 1: A generalized workflow for the computational analysis of a small organic molecule.

Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from a DFT calculation on this compound, performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Angstroms / Degrees) |

|---|---|---|---|---|---|

| Bond Length | C1 | C2 | - | - | 1.398 Å |

| Bond Length | C1 | O1 | - | - | 1.365 Å |

| Bond Length | C5 | Br | - | - | 1.905 Å |

| Bond Length | C2 | O2 | - | - | 1.378 Å |

| Bond Length | O2 | C7 | - | - | 1.421 Å |

| Bond Length | C7 | F2 | - | - | 1.355 Å |

| Bond Angle | C6 | C1 | C2 | - | 119.5° |

| Bond Angle | C1 | O1 | H1 | - | 109.8° |

| Dihedral Angle | C6 | C1 | O1 | H1 | 180.0° |

| Dihedral Angle | C1 | C2 | O2 | C7 | 45.2° |

Table 2: Electronic Properties and Atomic Charges (Selected)

| Property | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.21 eV |

| HOMO-LUMO Gap (ΔE) | 5.64 eV |

| Dipole Moment | 2.45 Debye |

| Mulliken Atomic Charge | Charge (e) |

| O1 (Phenolic) | -0.65 e |

| Br | -0.08 e |

| F1 (Aromatic) | -0.25 e |

| F2 (Methoxy) | -0.31 e |

| F3 (Methoxy) | -0.31 e |

Detailed Experimental Protocols

The generation of the data presented above requires a rigorous and well-defined computational methodology.

Protocol: DFT Geometry Optimization and Electronic Structure Analysis

-

Software: All calculations are to be performed using a quantum chemistry software package such as Gaussian 16, ORCA, or Spartan.

-

Initial Structure Construction: The 2D structure of this compound is sketched using a molecular editor (e.g., GaussView, Avogadro). A preliminary 3D structure is generated using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Level of Theory Selection: The Density Functional Theory (DFT) method is chosen. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its balance of accuracy and computational cost for organic molecules.

-

Basis Set Selection: The Pople-style basis set, 6-311++G(d,p), is employed. This set provides a flexible description of the electron density by including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for describing bond anisotropy.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the selected functional and basis set. The optimization algorithm (e.g., Berny algorithm) is run until the forces on all atoms are negligible and the geometry converges to a stationary point on the potential energy surface.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:

-

Verification: To confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of any imaginary frequencies.

-

Thermodynamics: To compute zero-point vibrational energy (ZPVE) and other thermodynamic properties.

-

-

Electronic Property Analysis: Using the verified minimum-energy structure, a single-point energy calculation is performed to analyze the molecular orbitals (HOMO, LUMO), generate an electrostatic potential (ESP) map, and calculate Mulliken population analysis for atomic charges.

Potential Signaling Pathway Investigation

Phenolic compounds are well-known for their antioxidant properties, which often involve the inhibition of pathways related to oxidative stress, such as those mediated by enzymes like Xanthine Oxidase (XO). A theoretical study could explore the potential of this compound as an inhibitor of such a pathway.

Figure 2: Hypothetical inhibition of the Xanthine Oxidase pathway by the title compound.

A molecular docking study, as an extension of the DFT analysis, would be the next logical step to investigate this hypothesis. The optimized structure of the phenol would be docked into the active site of Xanthine Oxidase (PDB ID: 1FIQ, for example) to predict binding affinity and key intermolecular interactions.

Conclusion

This whitepaper has established a comprehensive theoretical framework for the characterization of this compound. While no experimental or computational data for this specific molecule is currently published, the outlined workflow, from DFT-based geometry optimization to the analysis of electronic properties, provides a clear and robust path forward for researchers. The provided protocols are standard in the field of computational chemistry and can be readily adapted for this molecule. The hypothetical data and pathway analysis serve as a template for what can be expected from such an investigation, highlighting the power of in-silico methods to predict and understand the behavior of novel chemical entities in drug discovery and materials science.

The Undiscovered Compound: 5-Bromo-2-difluoromethoxy-3-fluorophenol

A comprehensive search of scientific literature and patent databases reveals no specific synthesis, characterization, or application of the compound 5-Bromo-2-difluoromethoxy-3-fluorophenol. This suggests that the molecule may be a novel chemical entity that has not yet been synthesized or reported.

While a detailed technical guide on the discovery and synthesis of this compound cannot be provided due to the absence of published data, this report outlines the landscape of closely related chemical structures and the general synthetic strategies that could potentially be adapted for its future synthesis. Researchers and drug development professionals interested in this novel molecule can use the following information as a foundational guide for its potential discovery and development.

Closely Related Analogs and Their Synthesis

The search for this compound yielded information on several structurally similar compounds. The synthesis of these analogs provides valuable insights into the chemical methodologies that would be relevant for the target molecule. Key related compounds for which information is available include:

-

5-Bromo-2-fluorophenol: This compound is a common precursor in organic synthesis. Its preparation can be achieved through the oxidation of 5-bromo-2-fluorobenzeneboronic acid.

-

5-Bromo-2,3-difluorophenol: This compound features a similar halogen substitution pattern on the phenol ring.

-

Difluoromethoxybenzene Derivatives: The introduction of a difluoromethoxy group onto an aromatic ring is a known chemical transformation, often achieved through reactions with reagents like chlorodifluoromethane (freon-22) or sodium chlorodifluoroacetate.

Potential Synthetic Approach for this compound

Based on established synthetic methodologies for related compounds, a plausible synthetic route for the target molecule could be envisioned. The following diagram outlines a hypothetical multi-step synthesis, which would require significant experimental optimization.

Caption: Hypothetical synthetic pathway for this compound.

Experimental Considerations and Future Directions

The successful synthesis of this compound would require careful consideration of the following experimental aspects:

-

Regioselectivity of Bromination: The initial bromination of a substituted phenol must be controlled to achieve the desired 5-bromo isomer. Reaction conditions, including the choice of brominating agent and solvent, would be critical.

-

Difluoromethylation Conditions: The introduction of the difluoromethoxy group onto the phenolic oxygen can be challenging. This step would necessitate screening various difluoromethylating agents and optimizing reaction parameters such as temperature, pressure, and catalyst.

-

Purification and Characterization: Once synthesized, the compound would require rigorous purification, likely using techniques such as column chromatography and recrystallization. Comprehensive characterization using modern analytical methods, including NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis, would be essential to confirm its structure and purity.

The discovery of this compound would open avenues for investigating its physicochemical properties and potential biological activities. Given the prevalence of fluorinated and brominated motifs in pharmaceuticals and agrochemicals, this novel compound could be a valuable building block for the development of new bioactive molecules. Further research into its synthesis and properties is warranted.

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-difluoromethoxy-3-fluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-difluoromethoxy-3-fluorophenol is a versatile fluorinated building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a bromine atom, a difluoromethoxy group, and a phenol—offers multiple reaction sites for derivatization. This document outlines proposed synthetic routes to this compound and details its applications in key cross-coupling reactions, providing structured protocols for its use in a research and development setting.

Proposed Synthesis of this compound

Due to the limited availability of direct synthetic procedures for this compound in the current literature, a plausible multi-step synthetic pathway is proposed, starting from commercially available 3-fluorophenol. This route involves ortho-formylation, Baeyer-Villiger oxidation to introduce a second hydroxyl group, selective difluoromethoxylation, and subsequent regioselective bromination.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols for Synthesis

Protocol 1.1: ortho-Formylation of 3-Fluorophenol

This procedure is adapted from the ortho-formylation of phenols using magnesium dichloride and triethylamine.[1][2]

-

To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous acetonitrile, add magnesium dichloride (1.2 eq) and triethylamine (2.5 eq) under an inert atmosphere.

-

Heat the mixture to reflux and add paraformaldehyde (3.0 eq) portion-wise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-hydroxy-3-fluorobenzaldehyde.

Protocol 1.2: Baeyer-Villiger Oxidation of 2-Hydroxy-3-fluorobenzaldehyde

This protocol utilizes a peracid for the oxidation of the aldehyde to a formate ester, which is subsequently hydrolyzed to the phenol.[3][4][5][6][7]

-

Dissolve 2-hydroxy-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting formate ester is then hydrolyzed by dissolving in methanol and adding a catalytic amount of sodium methoxide, followed by stirring at room temperature for 2 hours.

-

Neutralize with 1 M HCl and extract the product, 3-fluorocatechol, with ethyl acetate.

Protocol 1.3: Selective Difluoromethoxylation of 3-Fluorocatechol

This procedure is based on the difluoromethoxylation of phenols using a difluorocarbene precursor. The more acidic ortho-hydroxyl group is expected to react preferentially.

-

To a solution of 3-fluorocatechol (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent like DMF, add a difluoromethylating agent (e.g., sodium chlorodifluoroacetate, 1.5 eq).

-

Heat the reaction mixture to 100-120 °C for 4-8 hours.

-

Monitor the reaction for the formation of 2-difluoromethoxy-3-fluorophenol.

-

After completion, cool the mixture, pour it into water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography.

Protocol 1.4: Regioselective Bromination

The electron-donating hydroxyl and difluoromethoxy groups are expected to direct bromination to the para position relative to the hydroxyl group.

-

Dissolve 2-difluoromethoxy-3-fluorophenol (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and a saturated solution of sodium thiosulfate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain this compound.

Applications in Organic Synthesis: Cross-Coupling Reactions

The bromine atom of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives.

Cross-Coupling Reaction Pathways:

Caption: Key cross-coupling applications of the target compound.

Quantitative Data Summary for Representative Cross-Coupling Reactions

The following table summarizes typical conditions and expected yields for cross-coupling reactions based on analogous aryl bromides found in the literature.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-95 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 70-90 |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 80-98 |

Experimental Protocols for Cross-Coupling Applications

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.[8][9][10][11]

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the mixture to 100 °C under an inert atmosphere for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 2.2: Buchwald-Hartwig Amination

This protocol outlines the amination of the aryl bromide with a primary or secondary amine.[12][13][14][15][16]

-

To a reaction tube, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq)).

-

Add anhydrous dioxane under an inert atmosphere.

-

Seal the tube and heat the mixture to 110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2.3: Sonogashira Coupling

This protocol details the coupling of the aryl bromide with a terminal alkyne.[17][18][19][20][21]

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent mixture of THF and triethylamine, add the catalyst system, typically PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

-

Stir the reaction under an inert atmosphere at 65 °C for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, filter off the salt, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. research.wur.nl [research.wur.nl]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]

- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Bromo-2-difluoromethoxy-3-fluorophenol as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-difluoromethoxy-3-fluorophenol is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of orthogonal reactive sites—a phenolic hydroxyl group, a bromine atom, a fluorine atom, and a difluoromethoxy group—offers a versatile platform for the synthesis of complex molecular architectures. This document provides an overview of its potential applications, detailed experimental protocols for its derivatization, and hypothetical quantitative data to guide researchers in its use for the development of novel therapeutic agents and functional materials.

Introduction to a Multifunctional Building Block

The unique substitution pattern of this compound makes it an attractive starting material for drug discovery. The difluoromethoxy group can serve as a bioisostere for a methoxy or hydroxyl group, often improving metabolic stability and lipophilicity. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom can modulate the acidity of the phenol and influence binding interactions with biological targets. The phenolic hydroxyl group itself is a key handle for etherification, esterification, and other nucleophilic reactions.

Potential Applications in Drug Discovery

Halogenated phenols are crucial intermediates in the synthesis of a wide range of biologically active molecules. Based on the reactivity of similar compounds, this compound is a promising precursor for the development of:

-

Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

GPCR Ligands: Derivatization can lead to potent and selective ligands for G-protein coupled receptors, which are important targets for a multitude of therapeutic areas.

-

Enzyme Inhibitors: The unique electronic properties conferred by the fluorine and difluoromethoxy groups can be exploited to design specific enzyme inhibitors.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound, based on standard procedures for analogous compounds.

O-Alkylation (Williamson Ether Synthesis)

This protocol describes the reaction of the phenolic hydroxyl group with an alkyl halide.

Workflow Diagram:

Caption: Williamson Ether Synthesis Workflow.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the desired alkyl halide (1.2 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Hypothetical Data Summary:

| Alkyl Halide (R-X) | Reaction Time (h) | Yield (%) |

| Benzyl bromide | 6 | 92 |

| Ethyl iodide | 12 | 85 |

| 2-Bromopropane | 16 | 78 |

Suzuki Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the bromine atom with a boronic acid.

Workflow Diagram:

Caption: Suzuki Cross-Coupling Workflow.

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).

-

Add a degassed mixture of toluene and water (4:1, 0.2 M).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Hypothetical Data Summary:

| Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| Phenylboronic acid | 5 | 88 |

| 4-Methoxyphenylboronic acid | 5 | 91 |

| 3-Pyridinylboronic acid | 7 | 75 |

Potential in Signaling Pathway Modulation

The derivatives of this compound can be designed to interact with key components of cellular signaling pathways. For instance, elaboration of this scaffold could lead to inhibitors of the MAP kinase pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical Inhibition of the MAPK Pathway.

This diagram illustrates how a derivative of the building block could potentially act as a MEK inhibitor, thereby blocking downstream signaling that leads to cell proliferation and survival.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The orthogonal reactivity of its functional groups allows for a wide range of chemical transformations, providing access to diverse and complex molecular structures. The provided protocols and hypothetical data serve as a foundational guide for researchers to explore the full potential of this valuable synthetic intermediate. Further investigation into its reactivity and application will undoubtedly unveil new opportunities for innovation.